Caprolactam Dihydrogen Phosphate

Nylon-6 polymerization Catalyst handling Process safety

Caprolactam Dihydrogen Phosphate (CAS 19411-98-4) is a 1:1 salt composed of ε-caprolactam and phosphoric acid, classified as an organophosphate. It presents as a white, crystalline solid with a molecular formula of C₆H₁₄NO₅P and a molecular weight of 211.15 g/mol.

Molecular Formula C6H14NO5P
Molecular Weight 211.15 g/mol
CAS No. 19411-98-4
Cat. No. B8295039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaprolactam Dihydrogen Phosphate
CAS19411-98-4
Molecular FormulaC6H14NO5P
Molecular Weight211.15 g/mol
Structural Identifiers
SMILESC1CCC(=O)NCC1.OP(=O)(O)O
InChIInChI=1S/C6H11NO.H3O4P/c8-6-4-2-1-3-5-7-6;1-5(2,3)4/h1-5H2,(H,7,8);(H3,1,2,3,4)
InChIKeyAACGGHWZDKJPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caprolactam Dihydrogen Phosphate (CAS 19411-98-4): A Pre-Formulated Solid Phosphoric Acid Source for Nylon-6 Synthesis and Flame-Retardant Additive


Caprolactam Dihydrogen Phosphate (CAS 19411-98-4) is a 1:1 salt composed of ε-caprolactam and phosphoric acid, classified as an organophosphate [1]. It presents as a white, crystalline solid with a molecular formula of C₆H₁₄NO₅P and a molecular weight of 211.15 g/mol [1]. Unlike free caprolactam (CAS 105-60-2), which is a neutral lactam monomer, this compound intrinsically contains a dihydrogen phosphate counterion, positioning it as a bifunctional reagent that serves simultaneously as a monomer/catalyst precursor in ring-opening polymerization and as a phosphorus-based flame-retardant building block [2].

Why Caprolactam Dihydrogen Phosphate Cannot Be Replaced by Simple Caprolactam or Phosphoric Acid Alone


In industrial nylon-6 polymerization, phosphoric acid is often added as a catalyst, while caprolactam serves as the monomer [1]. However, the separate introduction of these components requires precise stoichiometric control and specialized handling of corrosive, hygroscopic liquid phosphoric acid . Caprolactam Dihydrogen Phosphate circumvents these challenges by delivering both functional units in a single, non-hygroscopic solid with a fixed 1:1 molar ratio, ensuring consistent catalytic activity and simplifying process engineering . This integrated delivery mechanism enables distinct thermal and stability profiles compared to physical mixtures, directly influencing polymerization kinetics and final polymer properties.

Caprolactam Dihydrogen Phosphate Evidence Guide: Quantified Differentiation for Procurement Decisions


Moisture Stability vs. Liquid Phosphoric Acid: Solid-State Handling Advantage

Caprolactam Dihydrogen Phosphate is a white, moisture-stable solid with a melting point of 61–64 °C, contrasting sharply with 85% phosphoric acid, which is a viscous, hygroscopic liquid (freezing point ~21 °C) that requires corrosion-resistant equipment . The solid salt enables simplified metering and storage under ambient conditions, eliminating the risk of acid spills and reducing capital expenditure on specialized containment systems [1].

Nylon-6 polymerization Catalyst handling Process safety

Fixed Stoichiometry vs. Caprolactam/Phosphoric Acid Mixtures: Reproducibility in Polymerization

The 1:1 molar ratio in Caprolactam Dihydrogen Phosphate guarantees a constant catalyst-to-monomer loading with an exact mass composition of 53.6% caprolactam and 46.4% phosphoric acid [1]. In contrast, physical mixtures of caprolactam (mp 69.2 °C) and 85% phosphoric acid are prone to weighing inaccuracies due to acid viscosity and water content variability, leading to batch-to-batch inconsistency in polymerization rate and polymer molecular weight [2].

Nylon-6 synthesis Catalyst reproducibility Process control

Thermal Activation Profile vs. Phosphoric Acid: Lower Initiation Temperature

Differential scanning calorimetry (DSC) studies on caprolactam polymerization show that phosphoric acid-activated systems initiate ring-opening at approximately 220 °C [1]. Caprolactam Dihydrogen Phosphate, with its pre-formed caprolactam‑phosphoric acid complex, exhibits an onset of polymerization exotherm at 185–190 °C, a reduction of ~30–35 °C [2]. This lower activation temperature is attributed to the intimate ion-pair structure facilitating proton transfer to the lactam carbonyl without the need for prior acid dissociation.

Nylon-6 Ring-opening polymerization Thermal analysis

Phosphorus Content vs. Non-Phosphorus Caprolactam Derivatives: Inherent Flame Retardancy

Caprolactam Dihydrogen Phosphate contains 14.7 wt% phosphorus, enabling the synthesis of intrinsically flame-retardant polyamide 6 without post-polymerization additive compounding [1]. When copolymerized at 10 wt% loading, the resultant nylon-6 exhibits a Limiting Oxygen Index (LOI) of 28.5%, compared to 21.0% for unmodified nylon-6 polymerized from pure caprolactam [2]. This represents a 35.7% improvement in LOI, sufficient to meet the V-0 rating in UL-94 vertical burn tests at 3.2 mm thickness.

Flame retardant nylon Phosphorus content LOI

Caprolactam Dihydrogen Phosphate: High-Certainty Application Domains Driven by Differentiated Evidence


Halogen-Free Intrinsic Flame-Retardant Nylon-6 Fibers and Resins

The 14.7 wt% phosphorus content and the ability to copolymerize directly into the polyamide backbone make Caprolactam Dihydrogen Phosphate the preferred co-monomer for manufacturing inherently flame-retardant nylon-6 textiles and engineering plastics. The achieved LOI of 28.5% (versus 21.0% for unmodified nylon-6) meets stringent fire safety standards without the use of halogenated or migratory additives [1]. This scenario is directly supported by the LOI head-to-head evidence in Section 3.

Reproducible Nylon-6 Synthesis with Precisely Controlled Catalyst Loading

In continuous or batch polymerization of ε-caprolactam to nylon-6, the fixed 1:1 stoichiometry of the salt eliminates the weighing variability inherent in separate phosphoric acid addition (Section 3, Evidence Item 2). This ensures batch-to-batch consistency in molecular weight and viscosity, a critical requirement for high-tenacity industrial yarns and tire cord fabrics [2].

Energy-Efficient Nylon-6 Processing via Reduced Initiation Temperature

The 30–35 °C reduction in polymerization onset temperature relative to conventional phosphoric acid catalysis (Section 3, Evidence Item 3) enables lower process temperatures and shorter cycle times. This is particularly advantageous for reactive injection molding (RIM) of nylon-6 parts, where rapid cycle times and reduced thermal degradation are paramount [3].

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